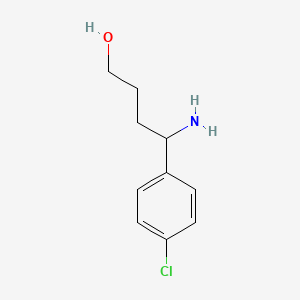

4-Amino-4-(4-chlorophenyl)butan-1-ol

Descripción

4-Amino-4-(4-chlorophenyl)butan-1-ol (CAS: 199,682-18-7) is a bifunctional organic compound featuring both an amino (-NH₂) and a hydroxyl (-OH) group on a four-carbon chain, with a 4-chlorophenyl substituent at the 4-position. NMR data (¹H and ¹³C) confirm its structure, with key signals at δ 7.31–7.23 (aromatic protons) and δ 143.2 (quaternary carbon adjacent to chlorine) .

Propiedades

Fórmula molecular |

C10H14ClNO |

|---|---|

Peso molecular |

199.68 g/mol |

Nombre IUPAC |

4-amino-4-(4-chlorophenyl)butan-1-ol |

InChI |

InChI=1S/C10H14ClNO/c11-9-5-3-8(4-6-9)10(12)2-1-7-13/h3-6,10,13H,1-2,7,12H2 |

Clave InChI |

FSNOUMNIAAALDA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(CCCO)N)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Halogen-Substituted Analogs

- 4-Amino-1-(4-bromophenyl)butan-1-ol (CAS: 244,133-18-7): Replacing chlorine with bromine increases molecular weight (MW: 244.13 vs. However, bromine’s larger atomic radius may sterically hinder interactions in tight binding pockets .

- 4-Amino-1-(3-bromophenyl)butan-1-ol: Substitution at the 3-position (meta) instead of 4-position (para) alters electronic effects on the aromatic ring, reducing resonance stabilization and possibly affecting biological activity .

Table 1: Halogen-Substituted Analogs

| Compound | Molecular Formula | MW (g/mol) | Substituent Position | Key Feature |

|---|---|---|---|---|

| 4-Amino-4-(4-chlorophenyl)butan-1-ol | C₁₀H₁₄ClNO | 199.68 | Para | Balanced lipophilicity and reactivity |

| 4-Amino-1-(4-bromophenyl)butan-1-ol | C₁₀H₁₄BrNO | 244.13 | Para | Higher lipophilicity, steric bulk |

| 4-Amino-1-(3-bromophenyl)butan-1-ol | C₁₀H₁₄BrNO | 244.13 | Meta | Reduced resonance stabilization |

Functional Group Variations

- This modification significantly alters pharmacological profiles compared to the amino-alcohol structure .

- Such compounds may exhibit improved membrane permeability but lower solubility in aqueous media .

Table 2: Functional Group Variations

| Compound | Functional Group | Key Property | Potential Application |

|---|---|---|---|

| 4-Amino-4-(4-chlorophenyl)butan-1-ol | -NH₂, -OH | Dual H-bond donor/acceptor | Drug intermediates, CNS agents |

| 4-(4-Chlorophenyl)-1-(imidazol-1-yl)butan-2-ol | Imidazole | Heterocyclic aromaticity | Antifungal/kinase inhibitors |

| 4-(4-Chlorophenyl)sulfanylbutan-1-ol | -S- | High lipophilicity | Antimicrobial agents |

Physicochemical Properties and Reactivity

- Boiling Points: The primary alcohol group in 4-Amino-4-(4-chlorophenyl)butan-1-ol contributes to a higher boiling point compared to secondary alcohols (e.g., butan-2-ol) but lower than pentan-1-ol due to shorter chain length .

- Solubility: The amino and hydroxyl groups enhance water solubility relative to nonpolar analogs like 4-(4-chlorophenyl)butan-1-ol (CID 14266244), which lacks polar substituents .

Table 3: Physicochemical Comparison

| Compound | Boiling Point (°C) | Solubility in Water | LogP (Predicted) |

|---|---|---|---|

| 4-Amino-4-(4-chlorophenyl)butan-1-ol | ~250–270 | Moderate | 1.8 |

| 4-(4-Chlorophenyl)butan-1-ol | ~230–250 | Low | 3.2 |

| 4-Fluoro-1-butanol | 135–140 | High | 0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.